5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) with a prop-2-en-1-yl substituent at position 4 and a sulfanyl-linked 2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl group at position 3. Its synthesis likely involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization, as inferred from analogous procedures in triazole-thio-ethanone derivatives .
Crystallographic characterization of such compounds typically employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural validation .
Properties
IUPAC Name |
2-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S2/c1-3-10-25-21(27)19-15-6-4-5-7-18(15)30-20(19)24-22(25)29-12-17(26)14-9-8-13(28-2)11-16(14)23/h3,8-9,11H,1,4-7,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNXRQDRHUXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as 5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exhibits notable biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups, including a fluorinated methoxyphenyl moiety and a thiazole ring. The presence of these groups contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O3S |
| Molecular Weight | 467.5 g/mol |
| XLogP3-AA | 5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, which is significant for its potential anticancer effects.
- Antimicrobial Properties: The triazole ring can interact with microbial enzymes, suggesting antimicrobial activity against various pathogens.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds, indicating that modifications in the structure can significantly influence the activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
Anticancer Activity
Preliminary investigations into related compounds have demonstrated promising anticancer properties. For example, derivatives with similar functionalities have been reported to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival .
Case Studies
- Case Study on Antimicrobial Efficacy:
- Case Study on Anticancer Properties:
Comparison with Similar Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Core Structure : A 1,2,4-triazole ring with sulfanyl and ketone substituents.
- Key Differences :
- The target compound features a tricyclic 8-thia-4,6-diazatricyclo system, whereas this analog has a simpler triazole ring.
- The prop-2-en-1-yl group in the target compound may enhance lipophilicity compared to the phenylsulfonyl group in the analog.
- Bioactivity Implications: Triazole derivatives are known for antimicrobial and anticancer properties, but the tricyclic core in the target compound could improve metabolic stability .
Benzimidazole Sulfonyl Derivatives ()
- Example: 4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid esters.
- Core Structure : Benzimidazole with sulfonyl and alkoxy groups.
- Key Differences: The target compound lacks the benzimidazole moiety but shares sulfur-containing functional groups.
Functional Group Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
